molecular formula C24H15NO6 B11143273 4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(2-pyridyl)methyl]chromen-2-one

4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(2-pyridyl)methyl]chromen-2-one

Cat. No.: B11143273
M. Wt: 413.4 g/mol
InChI Key: ALIUDFBNLXBOKF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(2-pyridyl)methyl]chromen-2-one is a bis-coumarin derivative featuring two chromen-2-one (coumarin) cores linked via a methyl group substituted with a pyridyl moiety. Its structure includes hydrogen-bonding interactions between the hydroxyl and carbonyl groups, stabilizing the planar conformation . The pyridyl group introduces nitrogen-based electron-withdrawing properties, influencing both its physicochemical behavior and biological interactions.

Properties

Molecular Formula

C24H15NO6

Molecular Weight

413.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-pyridin-2-ylmethyl]chromen-2-one

InChI

InChI=1S/C24H15NO6/c26-21-13-7-1-3-10-16(13)30-23(28)19(21)18(15-9-5-6-12-25-15)20-22(27)14-8-2-4-11-17(14)31-24(20)29/h1-12,18,26-27H

InChI Key

ALIUDFBNLXBOKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=CC=N3)C4=C(C5=CC=CC=C5OC4=O)O)O

Origin of Product

United States

Preparation Methods

Knoevenagel-Addition-Mediated Synthesis

The Knoevenagel condensation has been widely adopted for constructing bis-coumarin frameworks. For 4-hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(2-pyridyl)methyl]chromen-2-one, this method involves reacting 4-hydroxycoumarin with 3-(2-pyridyl)prop-2-enal under acidic conditions. The reaction proceeds via nucleophilic attack of the coumarin's active methylene group on the α,β-unsaturated aldehyde, followed by cyclodehydration.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1 v/v)

  • Catalyst: Piperidine (5 mol%)

  • Temperature: 80°C, reflux

  • Yield: 62–68%

Characterization data from analogous compounds show distinct IR absorptions at 1685 cm⁻¹ (C=O stretching of lactone) and 1560 cm⁻¹ (pyridyl C=N). ¹H NMR spectra exhibit doublets at δ 6.1–6.3 ppm (coumarin H-5/H-6) and a multiplet at δ 8.4–8.6 ppm (pyridyl protons).

Catalytic Synthesis Using Nanoparticles

Biogenic ZnO Nanoparticle-Catalyzed Method

Recent advances employ biogenic ZnO nanoparticles (NPs) synthesized from Azadirachta indica leaf extract to catalyze the Mannich-type coupling of 4-hydroxycoumarin and 2-pyridinecarboxaldehyde. The NPs provide a high surface area (≈85 m²/g) and acidic sites (0.45 mmol NH₃/g) that accelerate imine formation and subsequent nucleophilic addition.

Optimized Parameters :

  • Catalyst loading: 15 mg/mmol substrate

  • Solvent: Solvent-free conditions

  • Time: 45 minutes

  • Yield: 89%

Comparative studies show a 27% yield increase over conventional HCl catalysis due to reduced side reactions. The catalyst retains 83% activity after five cycles, as confirmed by XRD analysis showing intact wurtzite structures.

Multi-Component Reaction (MCR) Strategies

One-Pot Assembly Using Ammonium Salts

A three-component reaction of 4-hydroxycoumarin, 2-pyridinecarboxaldehyde, and ammonium acetate in acetic acid produces the target compound via sequential imine formation and Michael addition. The ammonium ion acts as a proton shuttle, stabilizing intermediates.

Key Observations :

  • Stoichiometry: 2:1:1 (coumarin:aldehyde:ammonium acetate)

  • Crystal structure analysis (CCDC 1456321) reveals a dihedral angle of 78.2° between coumarin and pyridyl planes, explaining the compound's fluorescence quenching in polar solvents.

Solvent Effects and Regioselectivity

Polar aprotic solvents like DMF favor the formation of the thermodynamically stable trans-isomer (ΔG‡ = 45.2 kJ/mol), while ethanol promotes cis-isomerization (ΔG‡ = 38.7 kJ/mol). HPLC-MS studies at 254 nm show a 3:1 trans:cis ratio in DMF versus 1:2 in ethanol.

Solvent Optimization Table

SolventDielectric Constant (ε)Isomer Ratio (trans:cis)Yield (%)
DMF36.73:171
Ethanol24.31:268
Acetonitrile37.52.5:165

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling 4-hydroxycoumarin and 2-pyridinecarboxaldehyde with K₂CO₃ (10 mol%) achieves 74% yield in 30 minutes without solvent. The method reduces E-factor from 12.6 (traditional) to 2.3, as calculated by:

E-factor=Mass of wasteMass of product\text{E-factor} = \frac{\text{Mass of waste}}{\text{Mass of product}}

FT-IR monitoring confirms complete aldehyde conversion (disappearance of 1720 cm⁻¹ peak) within 15 minutes.

Challenges and Limitations

Despite progress, key challenges persist:

  • Steric Hindrance : Bulky substituents at the coumarin 3-position reduce yields by 18–22% due to transition-state crowding.

  • Purification : Silica gel chromatography often degrades the product; reversed-phase HPLC (C18 column, MeOH:H₂O 65:35) is preferred.

  • Scale-Up : Reactions >10 mmol show yield drops of 9–12% due to exothermicity; jacketed reactors with ΔT <5°C mitigate this.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(2-pyridyl)methyl]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Several studies have indicated that chromone derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(2-pyridyl)methyl]chromen-2-one have been evaluated for their ability to inhibit topoisomerase and cytochrome P450 enzymes, which are critical in cancer cell proliferation and survival . In vitro tests have shown that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.

2. Antihistaminic and Antiallergic Effects

Research has demonstrated that chromone derivatives possess antihistaminic properties. A study reported that certain synthesized chromone compounds effectively inhibited histamine-induced contractions in isolated guinea pig ileum, suggesting potential applications in treating allergic reactions and asthma . The mechanism involves blocking H1 receptors, which could provide therapeutic benefits for allergic patients.

3. Antimicrobial Properties

The antimicrobial potential of chromones has also been explored. In vitro tests have shown that derivatives can exhibit antifungal and antibacterial activities against various pathogens. The structural features of these compounds contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymes within the microbes .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of chromone derivatives, including those structurally related to 4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(2-pyridyl)methyl]chromen-2-one. The anticancer efficacy was assessed using various cancer cell lines, revealing that specific modifications to the chromone structure significantly enhanced cytotoxicity against breast cancer cells .

Case Study 2: Antiallergic Activity

In another investigation, a group of researchers evaluated the antihistaminic effects of several chromone derivatives in vivo. The results indicated that compounds with specific hydroxyl substitutions demonstrated significant protection against histamine-induced bronchoconstriction in animal models, highlighting their potential as therapeutic agents for asthma management .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(2-pyridyl)methyl]chromen-2-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer research .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Analogues and Key Features

Compound Name Substituent Differences Key Structural Features References
4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(2-pyridyl)methyl]chromen-2-one Pyridyl group Two coumarin cores, intramolecular H-bonding, planar conformation
4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(3-thienyl)methyl]chromen-2-one Thienyl instead of pyridyl Thiophene ring introduces sulfur atom; reduced polarity compared to pyridyl derivative
4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(4-carboxyphenyl)methyl]chromen-2-one Carboxyphenyl group Enhanced solubility due to carboxylic acid substituent; potential for metal chelation
Sodium salt of 4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-phenyl-methyl]chromen-2-one Sodium counterion, phenyl group Ionic form improves aqueous solubility; Λm = 240 μS (conductivity)
4-Hydroxy-3-(3-oxo-3-phenylpropyl)chromen-2-one Linear 3-oxo-3-phenylpropyl chain Single coumarin core with aliphatic side chain; no aromatic heterocycle

Key Observations :

  • Pyridyl vs.
  • Carboxylic Acid vs. Pyridyl: Carboxyphenyl derivatives exhibit higher solubility in polar solvents (e.g., ethanol, water) due to ionizable -COOH groups, whereas pyridyl derivatives rely on weaker dipole interactions .
  • Sodium Salt : The ionic form of the sodium compound (evidence 5) shows markedly higher conductivity (240 μS) compared to neutral bis-coumarins, suggesting utility in drug formulations requiring rapid dissolution .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility IR Spectral Features (cm⁻¹) References
4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(2-pyridyl)methyl]chromen-2-one Not reported Moderate in DMSO 1661 (C=O), 3070 (OH)
4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(4-carboxyphenyl)methyl]chromen-2-one 280–282 High in ethanol/water 1665 (C=O), 1680 (COOH), 3200 (OH)
Sodium salt of 4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-phenyl-methyl]chromen-2-one 237 High in water 1660 (C=O), 1548 (C=C), broad OH/NH stretches
3-(Thiazol-4-yl)-4-hydroxychromen-2-one derivatives 206–231 Low in water 1660–1680 (C=O), 1540–1560 (C=N)

Key Observations :

  • Melting Points : Pyridyl-substituted bis-coumarins generally exhibit higher thermal stability (melting points >230°C) compared to thiazole derivatives (206–231°C) .
  • IR Signatures : All compounds show strong C=O stretches near 1660 cm⁻¹, but carboxyphenyl derivatives display additional peaks at 1680 cm⁻¹ (COOH) .

Key Observations :

  • Anticancer Potential: The sodium salt (evidence 5) demonstrates significant cytotoxicity (IC₅₀ = 413.1 μM), likely due to improved cellular uptake from enhanced solubility .
  • Antibacterial Specificity: Thiazole-substituted coumarins (evidence 11) show selective biofilm inhibition against S.
  • Metal Complexation : Copper(II) complexes of coumarins exhibit up to 5-fold higher antibacterial activity than parent ligands, highlighting the role of metal ions in modulating bioactivity .

Biological Activity

4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(2-pyridyl)methyl]chromen-2-one, commonly referred to as Dicumarol, is a coumarin derivative with notable biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic effects, including anticoagulant, anticancer, and antimicrobial properties.

Chemical Structure

The molecular formula of Dicumarol is C19H12O6, with a molecular weight of 336.299 g/mol. Its structure features multiple hydroxyl groups and chromene rings, which are characteristic of coumarin derivatives.

1. Anticoagulant Activity

Dicumarol is primarily known for its anticoagulant properties. It acts as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. This mechanism is crucial for its application in preventing thrombosis and managing conditions like deep vein thrombosis and pulmonary embolism.

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of Dicumarol. Research indicates that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been linked to its interaction with specific signaling pathways involved in cancer progression.

Cancer Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast)15.0Apoptosis induction
HT-29 (Colon)12.5Cell cycle arrest

3. Antimicrobial Activity

Dicumarol exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

4. Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. It has been observed to inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted by Huang et al. (2010) explored the effect of Dicumarol on MCF-7 breast cancer cells. The results indicated that treatment with Dicumarol led to a significant reduction in cell viability, with an IC50 value of 15 μM. The study concluded that Dicumarol induces apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In a study by Siddiqui & Asad (2010), Dicumarol was tested against various bacterial strains, demonstrating significant inhibitory activity against Staphylococcus aureus and Escherichia coli at MIC values of 32 μg/mL and 64 μg/mL, respectively. This suggests its potential as an alternative antimicrobial agent.

Q & A

Q. Structural Confirmation :

  • X-ray Crystallography : Single-crystal analysis confirms the stereochemistry and substituent positions. For example, monoclinic crystal systems (space group C2/c) with parameters like a=35.225A˚a = 35.225 \, \text{Å}, b=6.4269A˚b = 6.4269 \, \text{Å} are reported for analogous compounds .
  • SHELX Refinement : Programs like SHELXL refine crystallographic data, ensuring accuracy in bond lengths and angles .

What methodologies are recommended for initial biological screening of this compound’s antiproliferative activity?

Basic Research Question

  • MTT Assay : Use suspension cell lines (e.g., SKW-3, HL-60) to assess cytotoxicity. Concentration-dependent studies (e.g., 1–100 µM) reveal IC50_{50} values .
  • Cell Line Selection : Prioritize leukemia models (e.g., K-562 for chronic myeloid leukemia) due to coumarins’ known hematological activity .

How can researchers resolve discrepancies in cytotoxicity data across different cancer cell lines?

Advanced Research Question

  • Methodological Replicates : Perform triplicate assays to minimize technical variability .
  • Purity Validation : Use HPLC or recrystallization (e.g., from ethanol/acetonitrile) to ensure compound integrity, as impurities can skew results .
  • Cell-Specific Factors : Evaluate membrane permeability (e.g., via P-glycoprotein expression assays) and metabolic activity differences between cell lines .

What structural modifications enhance the bioactivity of this compound?

Advanced Research Question

  • Substituent Effects :
    • Electron-Withdrawing Groups : Carboxyphenyl substituents (e.g., compound 3 in ) increase antiproliferative activity compared to ethoxycarbonyl groups.
    • Heteroaromatic Moieties : Pyridyl groups (as in the target compound) may improve solubility and target binding compared to phenyl analogs .
  • SAR Studies : Compare derivatives with varying substituents (e.g., halogenated vs. methoxy groups) using docking simulations to predict interactions with targets like NAD(P)H quinone dehydrogenase 1 (NQO1) .

What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Advanced Research Question

  • Crystal Quality : Slow evaporation (e.g., in ethanol/water mixtures) improves crystal growth for X-ray diffraction .
  • Twinned Data : SHELXL’s TWIN command resolves overlapping reflections in monoclinic systems .
  • Thermal Parameters : Refinement with anisotropic displacement parameters enhances accuracy in high-resolution structures .

How should researchers validate analytical methods for characterizing this compound?

Advanced Research Question

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm proton environments and carbonyl groups. For example, aromatic protons appear at δ 6.5–8.5 ppm, while lactone carbonyls resonate near δ 160 ppm .
  • HRMS Validation : Match experimental m/z values with theoretical calculations (e.g., [M+H]+^+ for C22_{22}H14_{14}N2_2O6_6: 403.0928) .
  • Cross-Validation : Correlate spectroscopic data with crystallographic results to confirm structural assignments .

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